molecular formula C10H9NO3 B12348082 3-(4-Carbamoylphenyl)acrylic acid

3-(4-Carbamoylphenyl)acrylic acid

Cat. No.: B12348082
M. Wt: 191.18 g/mol
InChI Key: CEIVMXMPBABKGI-ZZXKWVIFSA-N
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Description

3-(4-Carbamoylphenyl)acrylic acid is an acrylic acid derivative featuring a carbamoyl group at the para position of the phenyl ring. For instance, derivatives such as 3-(4-chlorophenyl)acrylic acid and 3-(4-methylphenyl)acrylic acid have been studied for their crystallographic, synthetic, and pharmacological profiles .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(E)-3-(4-carbamoylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13)/b6-3+

InChI Key

CEIVMXMPBABKGI-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carbamoylphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzamide and acrylic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 4-aminobenzamide is first reacted with acrylic acid in the presence of the base to form the desired product. The reaction mixture is then heated to facilitate the formation of the acrylic acid moiety.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Carbamoylphenyl)acrylic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Carbamoylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 3-(4-Carbamoylphenyl)acrylic acid, such as halogenated, nitrated, or hydrogenated compounds.

Scientific Research Applications

3-(4-Carbamoylphenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which 3-(4-Carbamoylphenyl)acrylic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring significantly influence the physicochemical properties of acrylic acid derivatives. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Crystallographic Data (Space Group, Volume) Key Physicochemical Properties References
3-(4-Methylphenyl)acrylic acid C₁₀H₁₀O₂ 162.19 Triclinic, P1; Volume = 63.899 ų High crystallinity, R = 0.0170 (X-ray)
3-(4-Chlorophenyl)acrylic acid C₉H₇ClO₂ 182.60 N/A LogP = 2.68; Solubility = 0.12 mg/mL
Caffeic acid C₉H₈O₄ 180.16 N/A Antioxidant; LogP = 1.15; TPSA = 77.8 Ų
3-(4-Ethoxyphenyl)acrylic acid C₁₁H₁₂O₃ 192.21 N/A Purity = 95%; MDL: MFCD00016848
  • Crystallography : 3-(4-Methylphenyl)acrylic acid exhibits a triclinic crystal system with precise cell dimensions (a = 7.1244 Å, b = 7.7449 Å), suggesting strong intermolecular interactions . In contrast, halogenated analogs like 3-(4-chlorophenyl)acrylic acid prioritize lipophilicity (LogP = 2.68), enhancing membrane permeability .

Key Research Findings

  • Structural Insights : Crystallographic data for 3-(4-methylphenyl)acrylic acid (R = 0.0170) confirm precise molecular packing, which may guide the design of carbamoyl analogs .
  • Enantioselectivity : MBH reactions achieve >90% ee for boronic acid derivatives, suggesting scalable routes for chiral 3-(4-carbamoylphenyl)acrylic acid synthesis .
  • Bioactivity Trends : Electron-donating substituents (e.g., methoxy) enhance enzyme inhibition, while electron-withdrawing groups (e.g., chloro) improve lipophilicity .

Biological Activity

3-(4-Carbamoylphenyl)acrylic acid (C10H9NO3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 189.18 g/mol
  • IUPAC Name : 3-(4-carbamoylphenyl)prop-2-enoic acid

The biological activity of 3-(4-carbamoylphenyl)acrylic acid is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit:

  • Antioxidant Activity : The compound has shown the potential to scavenge free radicals, which contributes to its protective effects against oxidative stress.
  • Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antimicrobial Effects : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains.

Biological Activity Overview

Activity TypeDescription
AntioxidantScavenges free radicals and reduces oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines and pathways.
AntimicrobialDemonstrates activity against specific bacterial strains.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    A study conducted by researchers evaluated the antioxidant capacity of 3-(4-carbamoylphenyl)acrylic acid using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant ability to reduce oxidative stress markers in vitro, suggesting its potential application in preventing oxidative damage-related diseases.
  • Anti-inflammatory Effects :
    In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of 3-(4-carbamoylphenyl)acrylic acid resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory conditions.
  • Antimicrobial Activity :
    A recent study assessed the antimicrobial efficacy of 3-(4-carbamoylphenyl)acrylic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile of 3-(4-carbamoylphenyl)acrylic acid. Toxicological assessments have indicated:

  • Skin Irritation : The compound is classified as causing skin irritation upon contact.
  • Eye Irritation : Serious eye irritation has been noted, necessitating caution during handling .

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